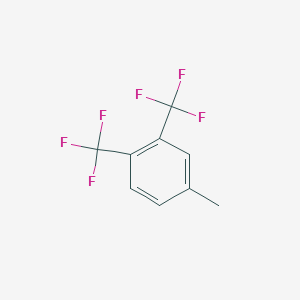

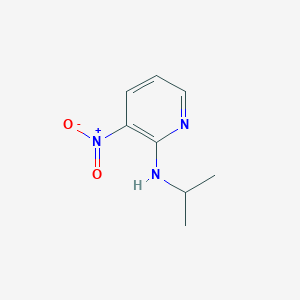

4-甲基-1,2-双(三氟甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various benzene derivatives with substituents that include phosphorus, sulfur, and nitrogen-containing groups has been explored in several studies. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved through aromatic nucleophilic substitution, which was further modified to produce bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives . Another study reported the preparation of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of pyrazol derivatives, showcasing the versatility of benzene as a core structure for catalytic applications . Additionally, the synthesis of 1,4-bis(phenylthio/seleno-methyl)-1,2,3-triazoles and their coordination with ruthenium to form complexes demonstrates the potential for creating benzene-based ligands for metal coordination .

Molecular Structure Analysis

The molecular structures of the synthesized benzene derivatives have been elucidated using various spectroscopic methods, including NMR and X-ray crystallography. For example, the molecular structures of the bis(dimesitylphosphino)benzene derivatives were confirmed by X-ray crystallography, revealing large bond angles around the phosphorus atoms . Similarly, the structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene was determined by single-crystal X-ray diffraction, showing a significant dihedral angle between the planes of the triazole and phenyl rings .

Chemical Reactions Analysis

The reactivity of benzene derivatives has been studied in various chemical reactions. The lithiation and silylation reactions of 1,4-bis(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)benzene have been explored, demonstrating the formation of tri- and tetralithio derivatives and their subsequent reactions with chlorosilanes . Additionally, the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3 has been investigated, suggesting a mechanism for ion formation in cationic polymerizations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are influenced by their substituents. For instance, the redox properties of bis(dimesitylphosphino)benzene derivatives were investigated through electrochemical measurements . The thermotropic behavior of 1,4-bis(4-valeryloxy-benzoyloxy)-2-methyl-benzene was studied, revealing a broad nematic range and high thermal stability, which is significant for the development of liquid crystalline materials . The DNA binding studies of 1,4-bis((4-nitrophenoxy)methyl)benzene and its reduction derivative indicated strong binding affinity and potential for biological applications .

科学研究应用

化学合成和修饰

- 4-甲基-1,2-双(三氟甲基)苯及相关化合物已被用于各种化学合成和修饰。例如,Dmowski和Piasecka-Maciejewska(1998年)展示了对1,3-双(三氟甲基)苯的区域选择性金属化和羧化,导致各种衍生物的产生,包括与4-甲基-1,2-双(三氟甲基)苯相关的衍生物。这突显了它在创造多样化化学结构(Dmowski & Piasecka-Maciejewska, 1998)方面的潜力。

在聚合物科学中的应用

- 该化合物在聚合物科学领域发挥了重要作用。于新海(2010年)使用4-甲基-1,2-双(三氟甲基)苯的衍生物合成了一种新型含氟聚醚酰亚胺,展示了它在先进材料开发中的相关性(Yu Xin-hai, 2010)。

光电器件应用

- Baba和Nishida(2014年)报道了通过湿法制备1,4-双(4-甲基苯基乙烯)苯纳米晶体,这是一种结构相关的化合物。这些纳米晶体在光电器件应用中表现出潜力,暗示了4-甲基-1,2-双(三氟甲基)苯衍生物具有类似的潜力(Baba & Nishida, 2014)。

气相色谱分离

- Jiang等人(2017年)使用类似于4-甲基-1,2-双(三氟甲基)苯的衍生物合成了宝石状离子液体。这些离子液体被应用为气相色谱的固定相,突显了它在分析化学中的实用性(Jiang et al., 2017)。

金属π-配合物合成

- Elschenbroich等人(1986年)探索了使用双(环丁二烯-η6-苯)金属配合物合成金属π-配合物的合成和磁共振性质。在这些配合物中使用4-甲基-1,2-双(三氟甲基)苯的衍生物表明了它在有机金属化学中的重要性(Elschenbroich等人,1986年)。

有机化学中的构象研究

- Kitching等人(1983年)对类似于4-甲基-1,2-双(三氟甲基)苯的衍生物进行了构象研究,提供了关于这类化合物在有机化学中结构行为的见解(Kitching et al., 1983)。

质子化和甲基化研究

- Zucchero等人(2009年)研究了1,4-双(4'-二丁基氨基苯基乙烯)苯在质子化和甲基化时的紫外/可见吸收和发射,为类似化合物的光化学性质提供了视角(Zucchero et al., 2009)。

安全和危害

1,4-Bis(trifluoromethyl)benzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

未来方向

属性

IUPAC Name |

4-methyl-1,2-bis(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-5-2-3-6(8(10,11)12)7(4-5)9(13,14)15/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZIWTFMKQRYNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90605609 |

Source

|

| Record name | 4-Methyl-1,2-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,2-bis(trifluoromethyl)benzene | |

CAS RN |

716-25-6 |

Source

|

| Record name | 4-Methyl-1,2-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)